molecular formula C19H22N4O3S2 B2681835 ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1030109-75-1

ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2681835
CAS No.: 1030109-75-1
M. Wt: 418.53
InChI Key: OXSYEPWWTWGKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule characterized by a central ethyl benzoate scaffold substituted at the 3-position. Its structure includes:

  • A sulfanyl acetamido linker connecting the benzoate to a pyrazine ring.
  • A thiomorpholine-4-yl group attached to the pyrazine moiety.

The thiomorpholine group (a sulfur-containing morpholine derivative) may enhance solubility and metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

ethyl 3-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-4-3-5-15(12-14)22-16(24)13-28-18-17(20-6-7-21-18)23-8-10-27-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSYEPWWTWGKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur.

    Synthesis of the Pyrazine Ring: The pyrazine ring is often synthesized via cyclization reactions involving diamines and diketones.

    Coupling of Thiomorpholine and Pyrazine Rings: The thiomorpholine and pyrazine rings are coupled using a sulfanyl linkage.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine and pyrazine rings are crucial for binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs, such as those listed in the Molecules (2011) study, share the ethyl benzoate core but differ in substitution patterns, linker types, and heterocyclic groups . Below is a detailed comparison:

Structural Variations

Table 1: Key Structural Differences Between Target Compound and Analogs
Compound ID Benzoate Position Linker Type Heterocyclic Group Potential Implications
Target Compound 3- Sulfanyl acetamido 3-(thiomorpholin-4-yl)pyrazin-2-yl Enhanced solubility (thiomorpholine), sulfur-mediated metabolism
I-6230 4- Phenethylamino Pyridazin-3-yl Basic amino group may improve H-bonding
I-6232 4- Phenethylamino 6-methylpyridazin-3-yl Methyl group increases lipophilicity
I-6273 4- Phenethylamino Methylisoxazol-5-yl Isoxazole’s oxygen supports H-bonding
I-6373 4- Phenethylthio 3-methylisoxazol-5-yl Thioether linker enhances stability
I-6473 4- Phenethoxy 3-methylisoxazol-5-yl Ether linker improves oxidative stability

Key Observations

Benzoate Position : The target compound is substituted at the 3-position , whereas analogs like I-6230–I-6473 are 4-substituted . This positional difference could influence steric interactions and binding affinity in biological targets.

Analogs employ phenethyl-based linkers (amino, thio, or ethoxy), which may confer greater conformational flexibility but reduce metabolic stability compared to the acetamido group.

Heterocyclic Moieties: Thiomorpholine-pyrazine (target) vs. pyridazine/isoxazole (analogs): Pyrazine’s nitrogen-rich structure offers distinct electronic properties, while thiomorpholine’s sulfur atom could improve solubility over morpholine.

Hypothetical Pharmacological Implications

  • Target Compound : The thiomorpholine-pyrazine system may target enzymes or receptors sensitive to sulfur-containing ligands (e.g., kinases or proteases).
  • Analogs :
    • Pyridazine derivatives (I-6230, I-6232) might exhibit stronger π-π stacking interactions due to their aromatic nitrogen arrangement.
    • Isoxazole-containing compounds (I-6273, I-6373, I-6473) could engage in hydrogen bonding via the oxygen atom, favoring targets like ATP-binding pockets.

Research Findings and Limitations

While the Molecules (2011) study confirms the synthesis of these analogs , the provided evidence lacks explicit data on their biological activity, pharmacokinetics, or structure-activity relationships (SAR). Key gaps include:

  • No comparative data on binding affinities, cytotoxicity, or metabolic stability.
  • No crystallographic or computational modeling studies (e.g., using SHELX ) to validate structural hypotheses.

Biological Activity

Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure features a benzoate moiety linked to a thiomorpholine and a pyrazinyl group, which are critical for its biological activity.

Biological Activity Overview

This compound has been shown to possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains.
  • Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Cytotoxicity : The compound has shown cytotoxic effects at low concentrations, particularly against glioblastoma and breast adenocarcinoma cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiomorpholine moiety may interact with various enzymes, disrupting their function and leading to cell death.
  • Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on glioblastoma multiforme (GBM).
    • Methodology : The compound was tested against GBM cell lines using MTT assays.
    • Results : Significant reduction in cell viability was observed with IC50 values in the nanomolar range. Morphological changes indicative of apoptosis were noted.
  • Antimicrobial Efficacy Study :
    • Objective : Assess antimicrobial properties against clinical isolates.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound demonstrated effective inhibition against multiple strains, including antibiotic-resistant bacteria.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism
AntimicrobialE. coli5Cell wall synthesis inhibition
AntitumorGlioblastoma cells0.1Apoptosis induction
CytotoxicityBreast adenocarcinoma0.05ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.